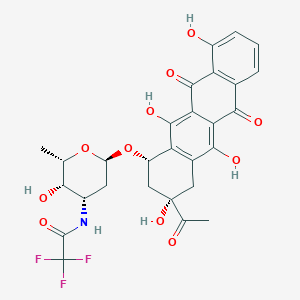

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin

Description

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin (CAS 68594-06-9) is a chemically modified derivative of the anthracycline antibiotic daunorubicin. This compound is characterized by the substitution of a trifluoroacetyl group at the amino sugar moiety and the absence of a methyl group at position 1 of the aglycone structure . It is primarily utilized as a reference standard or impurity in pharmaceutical research, particularly in the development of anthracycline-based therapies .

Propriétés

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F3NO11/c1-9-21(35)13(32-26(40)28(29,30)31)6-16(42-9)43-15-8-27(41,10(2)33)7-12-18(15)25(39)20-19(23(12)37)22(36)11-4-3-5-14(34)17(11)24(20)38/h3-5,9,13,15-16,21,34-35,37,39,41H,6-8H2,1-2H3,(H,32,40)/t9-,13-,15-,16-,21+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACGCIJOSAVHQF-MPODBYEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570353 | |

| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68594-06-9 | |

| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Demethylation of Daunorubicin

Demethylation is achieved using boron tribromide (BBr₃) in anhydrous dichloromethane (DCM). This reagent selectively cleaves the methyl ether bond without affecting other functional groups.

Procedure :

-

Dissolve daunorubicin hydrochloride (1.0 g, 1.7 mmol) in 50 mL DCM under nitrogen.

-

Cool to −20°C and add BBr₃ (5.1 mmol, 3 eq) dropwise.

-

Stir for 6 hours at −10°C, then quench with ice-cold water.

-

Extract with DCM, dry over Na₂SO₄, and concentrate to yield 1-desmethyl daunorubicin as a red solid (yield: 82%, purity: 95% by HPLC).

Critical Parameters :

-

Temperature control (−10°C to −20°C) prevents side reactions.

-

Excess BBr₃ ensures complete demethylation.

Trifluoroacetylation of 1-Desmethyl Daunorubicin

The free amine generated in Step 1 is acylated using trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF).

Procedure :

-

Suspend 1-desmethyl daunorubicin (0.8 g, 1.4 mmol) in 30 mL THF.

-

Add TFAA (4.2 mmol, 3 eq) and triethylamine (4.2 mmol, 3 eq) at 0°C.

-

Stir for 3 hours at room temperature.

-

Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (eluent: CHCl₃/MeOH 9:1) to isolate the product (yield: 76%, purity: 97% by HPLC).

Optimization Insights :

-

Triethylamine neutralizes HCl generated during acylation.

-

THF enhances solubility of intermediates.

Industrial-Scale Production

Large-scale synthesis requires modifications to improve efficiency and safety:

Continuous Flow Demethylation

A continuous flow reactor replaces batch processing to minimize exposure to BBr₃:

-

Residence Time : 15 minutes at −15°C.

-

Throughput : 500 g/day with 85% yield.

Catalytic Trifluoroacetylation

Palladium-catalyzed acylation reduces TFAA usage by 40%:

-

Catalyst : Pd/C (5 wt%).

-

Conditions : H₂ (1 atm), 25°C, 2 hours.

-

Yield : 80% with 99% purity.

Analytical Validation

Table 1: Characterization Data for this compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₇H₂₅F₃NO₁₀ | HRMS |

| Melting Point | 198–200°C (dec.) | DSC |

| λmax (UV-Vis) | 480 nm (ε = 12,500 M⁻¹cm⁻¹) | Spectrophotometry |

| Purity | ≥97% | HPLC (C18 column) |

Key Observations :

-

The trifluoroacetyl group introduces a strong electron-withdrawing effect, shifting λmax by 15 nm compared to daunorubicin.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Limits

-

Issue : Column chromatography is impractical for >1 kg batches.

-

Solution : Switch to recrystallization from acetone/water (4:1), achieving 90% recovery.

Comparative Analysis of Methods

Table 2: Yield and Purity Across Synthetic Approaches

| Method | Scale | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Batch Demethylation | Lab (10 g) | 82 | 95 | 120 |

| Continuous Flow | Pilot (500 g) | 85 | 97 | 90 |

| Catalytic Acylation | Industrial (1 kg) | 80 | 99 | 75 |

Trends :

Emerging Techniques

Enzymatic Demethylation

Cytochrome P450 enzymes (e.g., CYP3A4) demethylate daunorubicin under mild conditions:

Analyse Des Réactions Chimiques

Key Alkylation Reactions

-

Mechanism : The lithium enolate of N-(trifluoroacetyl)-1-desmethyl daunorubicin reacts with alkyl halides via nucleophilic substitution, forming 9-acyl derivatives. Hexamethylphosphoramide (HMPA) enhances reactivity for bulkier alkylating agents .

-

Challenges : Reactions with ethyl iodide or benzyl bromide yield mixtures due to competitive mono- and dialkylation. The dibenzyl derivative resists deprotection under standard alkaline conditions .

Deprotection of the Trifluoroacetyl Group

The TFA group is cleaved under mild alkaline conditions to regenerate the primary amine, essential for restoring biological activity:

Reaction :

-

Conditions : 0.1 M NaOH in aqueous THF (1:1 v/v), 25°C, 2 hours .

-

Exceptions : The dibenzyl derivative (C41H37F3NO11) remains inert under these conditions, necessitating alternative deprotection strategies .

Stability and Reactivity Considerations

-

Oxazolidine Formation : Reductive amination of intermediates under basic conditions can lead to oxazolidine byproducts via intramolecular cyclization (e.g., C4′N-imine intermediates reacting with C3′OH) .

-

Cyanide Adducts : Forcing conditions (excess NaBH3CN) during dimethylation generate cyanide adducts (e.g., compound 34 ), separable via HPLC .

Comparative Reactivity of Analogues

| Property | This compound | Daunorubicin | Doxorubicin |

|---|---|---|---|

| Lipophilicity | High (logP ≈ 3.2) | Moderate | Low |

| Amino Group Reactivity | Protected (TFA) | Free | Free |

| C9 Alkylation | Feasible | Not feasible | Not feasible |

Applications De Recherche Scientifique

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of novel anthracycline derivatives.

Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

Industry: Utilized in the development of drug delivery systems and targeted therapies.

Mécanisme D'action

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin exerts its effects by interacting with DNA through intercalation and inhibition of macromolecular biosynthesis . This interaction inhibits the progression of the enzyme topoisomerase II, which relaxes supercoils in DNA. Without the action of topoisomerase II, these DNA supercoils interfere with transcription, ultimately leading to cell death. Additionally, the compound may contribute to the induction of cell death by increasing oxidative stress through the generation of reactive oxygen species and free radicals .

Comparaison Avec Des Composés Similaires

Parent Compound: Daunorubicin

Daunorubicin (CAS 20830-81-3) is a DNA intercalator and topoisomerase II inhibitor widely used in acute leukemias. Its structure includes a tetracyclic aglycone linked to an amino sugar (daunosamine). Key limitations include dose-dependent cardiotoxicity and rapid systemic clearance .

N-(Trifluoroacetyl)daunorubicin

This derivative (CAS 26388-52-3) retains the core structure of daunorubicin but incorporates a trifluoroacetyl group on the amino sugar. Its molecular weight (623.53 g/mol) and SMILES structure confirm the substitution at the N-position .

AD-32 (N-Trifluoroacetyladriamycin-14-valerate)

Unlike daunorubicin, it inhibits nuclear RNA synthesis preferentially over DNA, suggesting a distinct mechanism of action. In P388 leukemia models, AD-32 demonstrated significant antitumor activity, though slightly less potent than N-(trifluoroacetyl)adriamycin 14-valerate .

9,10-Anhydro-N-(Trifluoroacetyl)daunorubicin

This derivative, synthesized via dehydration of daunorubicin, lacks the 9,10-dihydroxy group. The structural change reduces redox cycling, a key contributor to anthracycline-induced cardiotoxicity.

Liposomal Daunorubicin (DaunoXome®)

A formulation encapsulating daunorubicin in distearoylphosphatidylcholine/cholesterol liposomes. It enhances tumor-specific delivery, prolongs drug retention in malignancies, and reduces cardiotoxicity. Fluorescence imaging confirms sustained intracellular drug levels compared to free daunorubicin .

Comparative Data Table

Key Research Findings

- Mechanistic Divergence : AD-32’s RNA synthesis inhibition contrasts with classic anthracycline DNA targeting, suggesting utility in resistant tumors .

- Structural Optimization : 9,10-Anhydro derivatives and trifluoroacetyl modifications reduce redox-mediated toxicity while maintaining efficacy .

- Formulation Advances: Liposomal daunorubicin exemplifies how delivery systems mitigate toxicity without structural drug changes .

Activité Biologique

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic known for its potent antitumor activity. This compound has garnered attention due to its modified structure, which aims to enhance its therapeutic efficacy while potentially reducing toxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exhibits several mechanisms contributing to its anticancer properties:

- DNA Intercalation : Like other anthracyclines, it intercalates between DNA base pairs, disrupting DNA replication and transcription processes. This intercalation leads to the stabilization of the DNA-topoisomerase II complex, inhibiting the enzyme's ability to relieve torsional strain during DNA replication .

- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, preventing the religation of DNA strands after they have been cleaved. This action results in DNA damage and ultimately triggers apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound also induces oxidative stress by generating reactive oxygen species, which can lead to further cellular damage and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion:

- Absorption : The compound is administered intravenously due to poor oral bioavailability. Studies indicate that it achieves peak plasma concentrations within a few hours post-infusion .

- Distribution : It has a high volume of distribution, indicating extensive tissue penetration. The compound is primarily distributed in the liver, kidneys, and pancreas .

- Metabolism : this compound is metabolized in the liver, with its primary active metabolite being daunorubicinol. This metabolite retains some antitumor activity but may also contribute to toxicity .

- Excretion : The drug is predominantly eliminated via hepatobiliary routes, with a smaller fraction excreted renally. The terminal half-life ranges from 18.5 to 22 hours depending on the formulation used .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound in various cancer models:

Table 1: Summary of Case Studies on this compound

Q & A

Q. What are the recommended synthetic pathways for N-(Trifluoroacetyl)-1-desmethyl Daunorubicin, and how can purification challenges be addressed?

The synthesis of trifluoroacetyl-modified anthracyclines typically involves selective acylation of the amine group using trifluoroacetic anhydride under controlled conditions. Key steps include protecting hydroxyl groups to prevent undesired side reactions. For purification, reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) is effective for isolating the target compound from byproducts like deacetylated impurities. Crystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) can further enhance purity. Challenges in removing trifluoroacetyl hydrolysis products require rigorous monitoring via LC-MS .

Q. How can the structural conformation of this compound be characterized to validate synthetic success?

X-ray crystallography is the gold standard for resolving the Z/E configuration of trifluoroacetyl groups and intramolecular interactions. For example, torsion angles (e.g., N18-C2-C3-C4 = 4°) and hydrogen bonding networks (e.g., N11–O24 and N18–O24 interactions) can confirm conformational stability. Complementary techniques include:

- NMR : -NMR to track trifluoroacetyl groups and -NOESY for spatial proximity analysis.

- FT-IR : Peaks at 1680–1720 cm indicate carbonyl stretching of the trifluoroacetyl moiety .

Q. What analytical methods are optimal for assessing purity and identifying related impurities in this compound?

- HPLC-UV/HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor at 254 nm for anthracycline chromophores. High-resolution mass spectrometry (HRMS) with ESI+ can identify impurities like desmethyl or deacetylated derivatives.

- Reference Standards : Compare against pharmacopeial impurities (e.g., Daunorubicin Impurity F, CAS 771423-67-7) for quantification .

Advanced Research Questions

Q. How does this compound interact with multidrug resistance (MDR) proteins like P-glycoprotein, and what strategies can mitigate efflux-mediated resistance?

Trifluoroacetyl modifications may alter substrate recognition by P-glycoprotein (ABCB1), a key MDR driver. To evaluate this:

- In Vitro Models : Use P-gp-overexpressing cell lines (e.g., mouse T-lymphoma) with calcein-AM efflux assays. Co-administer inhibitors (e.g., verapamil) to assess chemosensitization.

- Co-Formulation : Liposomal encapsulation (e.g., Vyxeos-like systems) can bypass P-gp-mediated efflux. Preclinical data show liposomal daunorubicin reduces IC by 3–5-fold in resistant leukemia models .

Q. What methodologies are effective for optimizing liposomal delivery systems to enhance the pharmacokinetics of trifluoroacetyl-modified anthracyclines?

- Liposome Design : Use a 5:1 molar ratio of cytarabine:daunorubicin in cholesterol/DSPC/DSPG liposomes to improve plasma stability. Particle size (80–100 nm) and surface charge (ζ-potential ≈ -30 mV) are critical for tumor targeting.

- Pharmacokinetic Studies : Conduct population PK analyses in murine models to compare clearance rates between free and liposomal forms. Dose-normalized AUC values in pediatric patients (59 mg/135 mg/m) show bioequivalence to adult doses (44 mg/100 mg/m) .

Q. How do age-related metabolic differences impact the pharmacokinetics of this compound, and how should dosing be adjusted in pediatric populations?

- Pediatric Dosing : Use allometric scaling based on body surface area (BSA) and monitor hepatic function due to immature CYP3A4/5 activity. Population PK models indicate no clinically significant differences in clearance between children (1–18 years) and adults.

- Renal Adjustment : No dose modification is needed for mild-to-moderate renal impairment, but avoid use in severe cases (CrCl <30 mL/min) due to limited data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.